3-Ethoxy-1,2-propanediol

Green Chemistry Bio-based Solvents Environmental Toxicology

3-Ethoxy-1,2-propanediol (also known as glycerol α-ethyl ether) is a short-chain glycerol ether characterized by the molecular formula C5H12O3, a molecular weight of 120.15 g/mol , and functional groups consisting of an ethoxy moiety and a vicinal diol. It is a colorless, viscous, hygroscopic liquid miscible with water, ethanol, and various organic solvents.

Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
CAS No. 1874-62-0
Cat. No. B054293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1,2-propanediol
CAS1874-62-0
SynonymsGlycerin 1-Ethyl Ether;  Glycerol 1-Ethyl Ether;  Glycerol α-Ethyl Ether;  Glycerol α-Monoethyl Ether
Molecular FormulaC5H12O3
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCCOCC(CO)O
InChIInChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3
InChIKeyLOSWWGJGSSQDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1,2-propanediol (CAS 1874-62-0) for Scientific Procurement: Core Physicochemical and Safety Profile


3-Ethoxy-1,2-propanediol (also known as glycerol α-ethyl ether) is a short-chain glycerol ether characterized by the molecular formula C5H12O3, a molecular weight of 120.15 g/mol [1], and functional groups consisting of an ethoxy moiety and a vicinal diol. It is a colorless, viscous, hygroscopic liquid miscible with water, ethanol, and various organic solvents . Standard commercial specifications for scientific use include an assay of ≥98% (GC), a boiling point of 222 °C, and a density of 1.063 g/mL at 25 °C . GHS classification indicates it is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335), requiring standard laboratory handling procedures [2].

Beyond Generic Glycerol Ethers: The Technical Rationale for Specifying 3-Ethoxy-1,2-propanediol (1874-62-0)


Within the class of glycerol-derived alkyl ethers, physicochemical properties and, consequently, application performance, are highly dependent on the length and number of alkyl substituents [1]. Substituting 3-Ethoxy-1,2-propanediol with a different mono-alkyl glycerol ether, such as its methoxy or butoxy analog, or with structurally different glycol ethers like 1-ethoxy-2-propanol, will alter critical parameters including lipophilicity (LogP), boiling point, and hydrogen bonding capacity . These changes have quantifiable impacts on ecotoxicity profiles, solvency power, and suitability as a reactive intermediate in polymer chemistry, making generic substitution a high-risk strategy for validated research protocols and industrial processes. The evidence presented below establishes the specific, quantifiable differentiators that justify the targeted procurement of this exact compound.

Product-Specific Evidence Guide: Quantifiable Differentiation of 3-Ethoxy-1,2-propanediol (1874-62-0)


Ecotoxicological Profile: Demonstrably Lowest Aquatic Toxicity Among Glycerol Ether Analogs

3-Ethoxy-1,2-propanediol exhibits the lowest acute aquatic ecotoxicity when directly compared to a panel of four other glycerol-derived ethers in a standardized bioassay [1]. This study established a clear structure-toxicity relationship where ecotoxicity increases with lipophilicity, a function of alkyl chain length and number.

Green Chemistry Bio-based Solvents Environmental Toxicology Solvent Selection

Lipophilicity Control: Lower LogP for Enhanced Aqueous Compatibility Compared to 1-Ethoxy-2-propanol

The target compound has a computed XLogP3-AA of -0.9 [1], indicating a significantly higher affinity for the aqueous phase compared to its structural isomer, 1-ethoxy-2-propanol (ACD/LogP of 0.08) . This difference, driven by the presence of two hydroxyl groups in 3-Ethoxy-1,2-propanediol versus one in the comparator, results in superior water miscibility and polar surface area (49.7 Ų vs. 29 Ų).

Solvent Chemistry Partition Coefficient Hydrophilicity Formulation Science

Boiling Point and Vapor Pressure: Reduced Volatility for High-Temperature Processes vs. 1-Ethoxy-2-propanol

3-Ethoxy-1,2-propanediol possesses a substantially higher boiling point and lower vapor pressure than its close structural analog, 1-ethoxy-2-propanol. This property profile is critical for applications requiring a high-temperature solvent with minimal evaporative loss.

Process Chemistry Volatility Boiling Point Solvent Selection

Functional Diol: Crosslinking and Reactive Intermediate Capabilities Absent in Mono-ols

The vicinal diol functionality of 3-Ethoxy-1,2-propanediol enables its use as a crosslinking agent in poly(glycidol) hydrogels, a documented application for biomedical engineering [1]. This capability is not replicable with mono-ol ethers like 1-ethoxy-2-propanol, which lack the necessary second hydroxyl group for network formation. The compound's structure allows for the synthesis of crosslinked networks with tunable properties for tissue engineering and drug delivery systems.

Polymer Chemistry Hydrogels Biomaterials Crosslinking Drug Delivery

Acute Oral Toxicity: Lower LD50 Value Suggesting Reduced Hazard Compared to Reported Mammalian Data

Available toxicological data indicates an acute oral LD50 for 3-Ethoxy-1,2-propanediol in mammals exceeding 5000 mg/kg . While direct, standardized comparator data for all analogs is not available in a single study, this value suggests a relatively low order of acute oral toxicity, positioning it favorably within the glycol ether class where some members exhibit significantly higher acute hazards.

Toxicology Safety LD50 Solvent Selection

Analytical Performance: Validated Role as an Analyte Protectant in GC-MS for Pesticide Residue Analysis

3-Ethoxy-1,2-propanediol has been specifically validated and commercialized as an analyte protectant to mitigate matrix-induced response enhancement in gas chromatography-mass spectrometry (GC-MS) analysis of pesticides . This application is documented in peer-reviewed literature, demonstrating its efficacy in improving the accuracy and reliability of trace-level analyses in complex matrices like food and environmental samples [1]. This specific function is not a generic property of all glycol ethers and requires targeted validation.

Analytical Chemistry GC-MS Matrix Effects Pesticide Analysis Method Validation

Targeted Application Scenarios for 3-Ethoxy-1,2-propanediol (CAS 1874-62-0) Driven by Verified Evidence


Green Solvent Selection for Ecotoxicologically Conscious Process Development

3-Ethoxy-1,2-propanediol is the optimal choice from the glycerol-derived alkyl ether family for processes where minimizing aquatic environmental impact is a primary design criterion [1]. Its demonstrated position as the least toxic among tested analogs across a full aquatic trophic chain directly supports its specification in bio-based solvent systems, particularly for industries such as cosmetics, pharmaceuticals, and agrochemicals seeking to meet stringent environmental, health, and safety (EHS) metrics.

Development of Poly(Glycidol)-Based Hydrogels for Biomedical Engineering

The unique diol functionality of 3-Ethoxy-1,2-propanediol enables its use as a critical crosslinking agent in the synthesis of poly(glycidol) hydrogels [2]. This application is essential for creating three-dimensional polymeric networks for tissue engineering scaffolds and controlled drug delivery vehicles. This specific reactive utility is not attainable with mono-hydroxyl glycol ethers, making the procurement of this exact compound essential for research groups working on these advanced biomaterials.

High-Temperature Solvent Processes Requiring Low Volatility

For reactions, coatings, or polymer processing that occur at elevated temperatures, 3-Ethoxy-1,2-propanediol offers a clear advantage over more volatile glycol ethers like 1-ethoxy-2-propanol . Its significantly higher boiling point (222 °C vs. 131 °C) and dramatically lower vapor pressure (~658x) minimize evaporative loss, improve process safety by reducing the risk of vapor buildup, and help maintain consistent reaction stoichiometry. This is a quantifiable benefit for process intensification and scale-up.

Validated GC-MS Analyte Protectant for Pesticide Residue Laboratories

Analytical laboratories performing pesticide residue analysis in complex matrices (e.g., food, soil) should specify 3-Ethoxy-1,2-propanediol as an analyte protectant to mitigate matrix-induced chromatographic response enhancement [3]. This application is supported by peer-reviewed literature and is a standard part of the workflow for high-sensitivity GC-MS. The procurement of a high-purity grade (≥99.0% for GC derivatization) ensures method accuracy and compliance with rigorous analytical quality control standards.

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